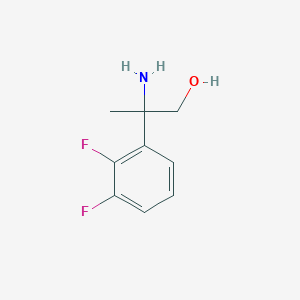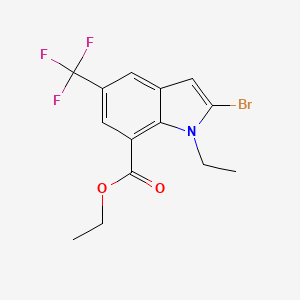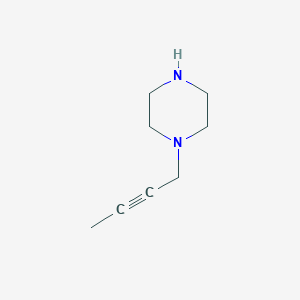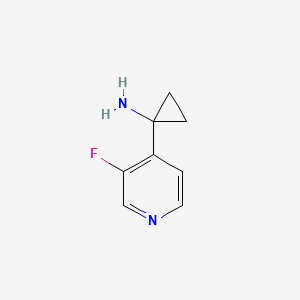
(1-(2-Methoxyethyl)-3-methyl-1h-pyrazol-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-Methoxyethyl)-3-methyl-1h-pyrazol-4-yl)methanamine is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a methoxyethyl group and a methyl group attached to the pyrazole ring, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Methoxyethyl)-3-methyl-1h-pyrazol-4-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents like 2-methoxyethyl chloride.
Methylation: The methyl group is introduced using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production often involves optimizing these reactions for large-scale synthesis. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Solvent selection, temperature control, and catalyst use are crucial factors in scaling up the production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in creating derivatives for further chemical studies.
Biology: In biological research, (1-(2-Methoxyethyl)-3-methyl-1h-pyrazol-4-yl)methanamine is studied for its potential as a bioactive molecule. It can be used in the development of enzyme inhibitors or as a ligand in binding studies.
Medicine: The compound’s derivatives are explored for their pharmacological properties. They may serve as leads in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility allows for its incorporation into various chemical processes.
作用機序
The mechanism of action of (1-(2-Methoxyethyl)-3-methyl-1h-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl and methyl groups can influence the binding affinity and specificity of the compound. The pyrazole ring often participates in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
類似化合物との比較
(2-Methoxyethyl)methylamine: Similar in structure but lacks the pyrazole ring, making it less versatile in certain reactions.
2-Methoxyethyl acetate: Contains the methoxyethyl group but differs significantly in its chemical behavior due to the acetate group.
Poly(2-methoxyethyl methacrylate): A polymer with the methoxyethyl group, used in different applications compared to the pyrazole compound.
Uniqueness: (1-(2-Methoxyethyl)-3-methyl-1h-pyrazol-4-yl)methanamine stands out due to its unique combination of the pyrazole ring and the methoxyethyl group. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
This detailed overview highlights the significance of this compound in various fields, showcasing its potential and versatility
特性
分子式 |
C8H15N3O |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
[1-(2-methoxyethyl)-3-methylpyrazol-4-yl]methanamine |
InChI |
InChI=1S/C8H15N3O/c1-7-8(5-9)6-11(10-7)3-4-12-2/h6H,3-5,9H2,1-2H3 |
InChIキー |
GSBIVMVIKHWVEB-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1CN)CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[(2-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B13528083.png)





